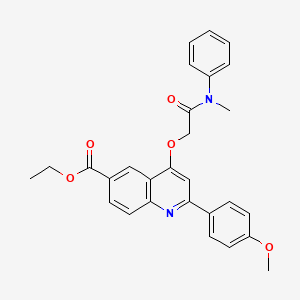
Ethyl-2-(4-Methoxyphenyl)-4-(2-(Methyl(phenyl)amino)-2-oxoethoxy)chinolin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.525. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diese Anwendungen unterstreichen die Vielseitigkeit von EMQ6C und sein Potenzial für verschiedene wissenschaftliche Disziplinen. Weitere Forschung ist unerlässlich, um seine Fähigkeiten voll auszuschöpfen und spezifische Herausforderungen in jedem Bereich anzugehen . Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, fragen Sie gerne!
Biologische Aktivität
Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its quinoline core, which is known for various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 253.28 g/mol
- Chemical Structure : Contains a methoxyphenyl group and a methyl(phenyl)amino moiety, contributing to its biological activity.
The biological activity of Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate has been linked to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression, such as MELK (Maternal Embryonic Leucine Zipper Kinase), which is associated with aggressive cancer phenotypes .
- Antioxidant Activity : The presence of the methoxy group suggests potential antioxidant properties, which could contribute to the protection against oxidative stress in cells.
- Cell Cycle Regulation : Research indicates that quinoline derivatives can interfere with cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have reported promising results regarding the anticancer properties of similar quinoline derivatives:
- Case Study 1 : A study demonstrated that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
- Case Study 2 : Another investigation focused on the selective inhibition of MELK by related compounds, resulting in reduced tumor growth in preclinical models. This suggests that Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate might also exhibit similar effects .
Antimicrobial Activity
Preliminary screening has indicated that derivatives of this compound may possess antimicrobial properties:
- Study Findings : In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Data Table of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-[2-(N-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-12-15-24-23(16-20)26(17-25(29-24)19-10-13-22(33-3)14-11-19)35-18-27(31)30(2)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNQRULPGGOCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














